

# Methyl 3-Oxotetradecanoate: Synthetic Architecture & Biological Interface

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## Compound of Interest

Compound Name: Methyl 3-oxotetradecanoate

CAS No.: 22348-97-6

Cat. No.: B014845

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## Executive Summary

**Methyl 3-oxotetradecanoate** (CAS: 22348-97-6), also known as methyl

-ketomyristate, is a pivotal long-chain

-keto ester used primarily as a high-value intermediate in the synthesis of bacterial autoinducers and lipid metabolism probes.<sup>[1]</sup>

Its structural significance lies in the C3-active methylene group, which serves as a versatile nucleophilic handle for alkylation or a substrate for asymmetric hydrogenation to generate chiral

-hydroxy fatty acids. In drug discovery, it is the immediate biosynthetic and synthetic precursor to 3-oxo-C14-HSL, the primary quorum-sensing (QS) signal molecule for *Pseudomonas aeruginosa* (lasI/lasR system) and *Burkholderia cepacia*.

This guide details the physicochemical profile, a high-fidelity synthesis protocol via the Meldrum's acid route, and the structural validation required for research applications.

## Physicochemical Specifications

The following data characterizes high-purity (>95%) research-grade material.

Property	Value	Notes
IUPAC Name	Methyl 3-oxotetradecanoate	
CAS Number	22348-97-6	
Molecular Formula		
Molecular Weight	256.38 g/mol	
Physical State	Low-melting solid / Waxy solid	Off-white to pale yellow
Melting Point	29–30 °C	Distinct phase transition
Boiling Point	~137–139 °C (0.9 Torr)	High vacuum required for distillation
Density	0.926 g/cm <sup>3</sup> (Predicted)	
Solubility	Soluble: , EtOAc, MeOH, Hexane Insoluble: Water	Lipophilic nature dominates
SMILES	CCCCCCCCCCCC(=O)CC(=O) )OC	

## Synthetic Architecture: The Meldrum's Acid Route[9] [11][12][13]

While classical Claisen condensation can yield

-keto esters, it often suffers from self-condensation side products when using long-chain fatty acids. The Meldrum's Acid (2,2-dimethyl-1,3-dioxane-4,6-dione) activation strategy is the field-standard for high-fidelity synthesis of **Methyl 3-oxotetradecanoate**.

### Mechanistic Rationale

This protocol utilizes the high acidity of Meldrum's acid (ngcontent-ng-c3230145110="" \_ngghost-ng-c1768664871="" class="inline ng-star-inserted">

4.97) to form an acylated intermediate. Subsequent alcoholysis (methanolysis) triggers a decarboxylative ring-opening, driving the reaction to completion with high regioselectivity.

## Reaction Pathway Diagram[5]



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Figure 1: Stepwise synthesis via the Oikawa/Yonemitsu Meldrum's acid protocol.[2][3][4]

## Detailed Experimental Protocol

Prerequisites:

- All glassware must be oven-dried (120°C).
- Perform under Nitrogen ( ) or Argon atmosphere.

Step 1: Acid Chloride Formation

- Dissolve Dodecanoic acid (Lauric acid) (10.0 g, 50 mmol) in anhydrous DCM (50 mL).
- Add Thionyl chloride ( ) (7.2 g, 60 mmol) and a catalytic drop of DMF.
- Reflux for 2 hours until gas evolution ( , ) ceases.
- Remove excess under reduced pressure to yield Dodecanoyl chloride.

### Step 2: Acylation of Meldrum's Acid

- Dissolve Meldrum's acid (7.2 g, 50 mmol) in anhydrous DCM (40 mL) containing Pyridine (9.5 g, 120 mmol). Cool to 0°C.
- Add the Dodecanoyl chloride (dissolved in 20 mL DCM) dropwise over 30 minutes.
- Critical Checkpoint: The solution typically turns orange/red. Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 1 hour.
- Wash the organic layer with dilute HCl (1M) to remove pyridine, then brine. Dry over and concentrate.
- Result: Crude Acyl-Meldrum's acid (often an oil or low-melting solid). Use immediately.

### Step 3: Methanolysis & Decarboxylation

- Dissolve the crude intermediate in anhydrous Methanol (100 mL).
- Heat to reflux (approx. 65°C) for 3–4 hours.
  - Mechanism:[\[2\]](#)[\[5\]](#)[\[6\]](#) The methoxide attacks the carbonyl, opening the ring. Spontaneous decarboxylation releases and acetone.
- Concentrate the solvent via rotary evaporation.[\[7\]](#)[\[8\]](#)
- Purification: Flash column chromatography (Hexane:EtOAc 9:1).
- Yield: Expect 80–90% (approx. 10–11 g).

## Structural Validation (Self-Validating Metrics)

To ensure the integrity of the synthesized compound, compare analytical data against these standard values.

## NMR Spectroscopy (400 MHz, )

The hallmark of a

-keto ester is the competition between the keto and enol tautomers. In chloroform, the keto form predominates (>90%).

Position	Shift (ppm)	Multiplicity	Integration	Assignment
C1-OMe	3.73	Singlet	3H	Methoxy ester group ( )
C2	3.44	Singlet	2H	-Methylene (between carbonyls)
C4	2.52	Triplet ( Hz)	2H	-Methylene to ketone
C5	1.60	Multiplet	2H	-Methylene
Chain	1.25	Broad Singlet	16H	Bulk methylene chain
Terminal	0.88	Triplet	3H	Terminal Methyl

- Enol Signal: Look for a small singlet at ~5.0 (vinyl proton) and ~12.0 (enol OH) if the sample is concentrated or in polar solvents, indicating tautomerization.
- Impurity Check: Absence of signals at 1.7 (acetone byproduct) and 4.9 (Meldrum's acid fragments).

## Mass Spectrometry (GC-MS)[4][15]

- Molecular Ion ( ): 256 m/z.[9]
- McLafferty Rearrangement: Distinct fragment at m/z 116 (characteristic of methyl -keto esters with long chains).

## Biological & Research Applications

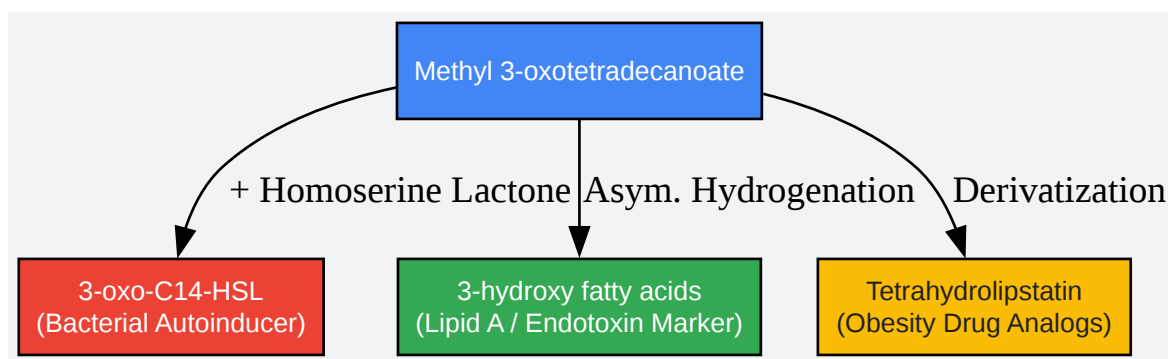
### Quorum Sensing (QS) Modulation

**Methyl 3-oxotetradecanoate** is the direct ester analog of the 3-oxo-C14-HSL autoinducer found in *Pseudomonas aeruginosa* and *Yersinia pestis*.

- Synthesis of Autoinducers: Reacting this methyl ester with L-homoserine lactone hydrobromide (in the presence of base) yields the native AHL signaling molecule.
- QS Inhibition: Research suggests that while the ester itself is a precursor, structural analogs derived from it can act as competitive inhibitors for the LasR receptor, potentially attenuating bacterial virulence without killing the bacteria (anti-virulence therapy).

### Lipid Metabolism Probes

The molecule is used to synthesize 3-hydroxytetradecanoic acid (via asymmetric hydrogenation, e.g., Noyori hydrogenation). This hydroxy-acid is a specific marker for Gram-negative bacterial endotoxins (Lipid A) and is used to quantify bacterial load in complex biological samples.



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Figure 2: Downstream applications in microbiology and pharmacology.

## Safety & Handling

- Hazards: Irritant to eyes, respiratory system, and skin.
- Storage: Store at -20°C to prevent slow hydrolysis or transesterification. Keep under inert gas ( ) if storing for >3 months.
- Disposal: Dissolve in combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.

## References

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